molecular formula C9H12Cl2N4O2 B1662911 Tipiracil hydrochloride CAS No. 183204-72-0

Tipiracil hydrochloride

Cat. No. B1662911
M. Wt: 279.12 g/mol
InChI Key: KGHYQYACJRXCAT-UHFFFAOYSA-N
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Description

Tipiracil hydrochloride is a drug used in the treatment of cancer . It is an inhibitor of thymidine phosphorylase and is used in combination with trifluridine for the treatment of refractory metastatic colorectal cancer . Tipiracil increases the bioavailability of trifluridine by blocking the enzyme that would otherwise protect the tumors by metabolizing trifluridine .


Synthesis Analysis

A combined computational and experimental analysis of the crystal structure of the cancer drug tipiracil hydrochloride in the form of a methanol solvate–hydrate (4:1:3, molar ratio) has been reported . The calculations of the non-covalent interactions were carried out using the Gaussian-16 .


Molecular Structure Analysis

The molecular formula of Tipiracil hydrochloride is C9H11ClN4O2.HCl . The crystal structure shows a complex network of H-bonds with static discrete disorder in two out of the three symmetry-independent solvent molecules . MEP surface calculations show a region of positive potential (σ-hole) along the C–Cl bond, which induces the formation of Cl⋯O contacts that are relevant in the crystal packing .


Chemical Reactions Analysis

Tipiracil is a thymidine phosphorylase (TPase) inhibitor and inhibits degradation of trifluridine by inhibiting TPase, thus increasing systemic exposure to trifluridine when tipiracil is given together with trifluridine .


Physical And Chemical Properties Analysis

The molecular weight of Tipiracil hydrochloride is 279.12 . It is soluble in water at 1 mg/mL . It is also soluble in 0.01 M hydrochloric acid and 0.01 M sodium hydroxide; slightly soluble in methanol; very slightly soluble in ethanol; and practically insoluble in acetonitrile, isopropyl alcohol, acetone, diisopropyl ether, and diethyl ether .

Safety And Hazards

Tipiracil hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Tipiracil and trifluridine is usually given after other treatments have failed . It is also available as a combination product with Trifluridine, which is indicated either alone or in combination with bevacizumab for the treatment of adult patients with metastatic colorectal cancer who have been previously treated with fluoropyrimidine-, oxaliplatin- and irinotecan-based chemotherapy, an anti-VEGF biological therapy, and if RAS wild-type, an anti-EGFR therapy .

properties

IUPAC Name

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O2.ClH/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h11H,1-4H2,(H2,12,13,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHYQYACJRXCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027748
Record name Tipiracil hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID001027748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tipiracil hydrochloride

CAS RN

183204-72-0
Record name Tipiracil hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tipiracil hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tipiracil hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;hydrochloride
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Record name TIPIRACIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H59KLQ0A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

5-Chloro-6-chloromethyluracil (5.0 g), 2-iminopyrrolidine (6.14 g), and sodium ethoxide (5.24 g) were dissolved in N,N-dimethylformamide (50 ml) and the resultant solution was stirred for 14 hours at room temperature. Subsequently, precipitated crystals were collected through filtration, and the crystals were suspended in water (30 ml). The resultant suspension was neutralized with acetic acid and washed. Subsequently, insoluble matter was collected through filtration and was dissolved in 1N HCl (60 ml). Activated carbon was added to the resultant solution and the mixture was subjected to filtration. The filtrate was concentrated under reduced pressure, and the residue was washed with ethanol, followed by filtration, to thereby obtain 2.68 g of the title compound (38% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
38%

Synthesis routes and methods II

Procedure details

A solution of 5.0 g of 5-chloro-6-chloromethyluracil, 6.14 g of 2-iminopyrrolidine and 5.24 g of sodium ethoxide in N,N-dimethylformamide (50 ml) was stirred at room temperature for 14 hours. A crystallized matter was collected by filtration and then suspended in 30 ml of water. After the suspension was neutralized with acetic acid and then washed, an insoluble matter was collected by filtration and then dissolved in 60 ml of 1 N hydrochloric acid. Activated carbon was added to the resultant solution, followed by filtration. The filtrate was concentrated under reduced pressure, and the residue so obtained was washed with ethanol and collected with filtration, whereby 2.68 g of the title compound were obtained (yield: 38%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tipiracil hydrochloride
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Tipiracil hydrochloride
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Tipiracil hydrochloride

Citations

For This Compound
715
Citations
Y Sunakawa, N Izawa, T Mizukami, Y Horie… - OncoTargets and …, 2017 - Taylor & Francis
TAS-102, with its robust survival efficacy and feasible toxicity, is one of the standard salvage-line treatments for patients with metastatic colorectal cancer (mCRC). No definitive data are …
Number of citations: 5 www.tandfonline.com
A Belcher, AHM Zulfiker, OQ Li, H Yue… - … , and vascular biology, 2021 - Am Heart Assoc
… Comparison the therapeutic and side effect of tipiracil hydrochloride (TPI) with aspirin and clopidogrel.A, Male wild-type (WT) mice were gavage fed with different doses of TPI, aspirin, …
Number of citations: 13 www.ahajournals.org
S Narihiro, K Suwa, T Ushigome, M Ohtsu, S Ryu… - in vivo, 2018 - iv.iiarjournals.org
Aim: To retrospectively examine efficacy and safety of oral combination of trifluridine and tipiracil hydrochloride (TAS-102) as the second-line therapeutic agent for unresectable …
Number of citations: 1 iv.iiarjournals.org
K Makihara, R Fukui, H Uchiyama… - Journal of …, 2019 - ncbi.nlm.nih.gov
… Trifluridine and tipiracil hydrochloride (TAS-102) is a novel oral nucleoside antitumor agent consisting of trifluridine (FTD) and tipiracil hydrochloride at a molar ratio of 1:0.5. In a global …
Number of citations: 6 www.ncbi.nlm.nih.gov
N Mulet, I Matos, A Noguerido, G Martini… - Expert Opinion on …, 2018 - Taylor & Francis
… TAS-102, a novel combination of trifluridine and tipiracil hydrochloride, has demonstrated improvement in overall survival in the refractory CRC setting, with a safe toxicity profile. …
Number of citations: 6 www.tandfonline.com
KD Jeffers - Journal of the Advanced Practitioner in Oncology, 2016 - ncbi.nlm.nih.gov
Colorectal cancer is the third most commonly diagnosed cancer in the United States, with an estimated 134,490 new cases in 2016. Colorectal cancer is the third leading cause of …
Number of citations: 1 www.ncbi.nlm.nih.gov
A Falcone, A Ohtsu, E Van Cutsem, RJ Mayer… - Anti-cancer …, 2018 - ingentaconnect.com
… (TAS-102) is an oral combination treatment comprising an antineoplastic thymidine-based nucleoside analog, trifluridine, and a thymidine phosphorylase inhibitor, tipiracil hydrochloride…
Number of citations: 13 www.ingentaconnect.com
G Gourzoulidis, N Maniadakis, D Petrakis… - Journal of …, 2018 - Future Medicine
Aim: To evaluate the cost–effectiveness of trifluridine and tipiracil hydrochloride (FTD/TPI) compared with best supportive care (BSC) or regorafenib for the treatment of patients with …
Number of citations: 9 www.futuremedicine.com
CB Burness, ST Duggan - Drugs, 2016 - Springer
Trifluridine/tipiracil (Lonsurf ® ) is a novel, orally active, antimetabolite agent comprised of trifluridine, a thymidine-based nucleoside analogue, and tipiracil, a potent thymidine …
Number of citations: 75 link.springer.com
R Barbas, M Font-Bardia, D de Sande, A Frontera… - …, 2022 - pubs.rsc.org
… In this manuscript, we report the crystal structure of the methanol solvate–hydrate of tipiracil hydrochloride and further analyze its thermal desolvation behaviour and its crystal packing in …
Number of citations: 1 pubs.rsc.org

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